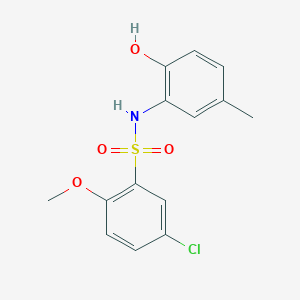![molecular formula C15H21BrN2O3S B5009034 N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as BOPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BOPM is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play important roles in various cellular processes, including cell proliferation and gene expression. By inhibiting the activity of these enzymes, this compound may be able to disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumor tissues, which is essential for tumor growth and metastasis. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been found to have a low toxicity profile, indicating that it may be a safe and effective treatment option for various diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One area of focus could be the development of new analogs of this compound with improved solubility and bioavailability. Another area of focus could be the investigation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves the reaction of 3-bromobenzoyl chloride with N-(4-methylpiperidin-2-yl)ethylamine in the presence of sodium hydroxide and methanesulfonic acid. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound is typically around 60-70%, and the compound can be obtained in a white crystalline form.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to possess antiviral activity against several viruses, including influenza A virus and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12-6-8-17(9-7-12)15(19)11-18(22(2,20)21)14-5-3-4-13(16)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABVSXJRGGPVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)


![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)
![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)


![(3aS*,5S*,9aS*)-2-[(5-methyl-2-furyl)methyl]-5-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5009042.png)